molecular formula C35H32O4 B12637993 (E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B12637993
M. Wt: 516.6 g/mol
InChI Key: WRBYXBXOFDTHRD-LPYMAVHISA-N
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Description

This compound is a structurally complex enone derivative featuring a cyclohexenyl core substituted with hydroxyl, phenyl, and bis(4-methoxyphenyl) groups. The presence of multiple aromatic substituents suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors with hydrophobic binding pockets. Its molecular weight, estimated to exceed 550 g/mol based on analogous structures in the literature, underscores its high functionalization .

Properties

Molecular Formula

C35H32O4

Molecular Weight

516.6 g/mol

IUPAC Name

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C35H32O4/c1-38-30-18-14-26(15-19-30)28-23-32(27-11-7-4-8-12-27)34(33(36)22-13-25-9-5-3-6-10-25)35(37,24-28)29-16-20-31(39-2)21-17-29/h3-22,24,32,34,37H,23H2,1-2H3/b22-13+

InChI Key

WRBYXBXOFDTHRD-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(C(C(C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4)(C5=CC=C(C=C5)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(C(C(C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4)(C5=CC=C(C=C5)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the hydroxy and methoxy groups. Common reagents used in the synthesis include phenylboronic acid, methoxybenzene, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity
Chalcones, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that chalcone derivatives can exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that certain synthesized chalcones demonstrated effective inhibition against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

1.2 Antiviral Properties
Recent advancements have shown that chalcones possess antiviral properties as well. They have been evaluated for their effectiveness against viruses such as HIV and influenza. The compound's ability to inhibit viral replication suggests its potential use in antiviral therapies .

1.3 Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. Studies indicate that they can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The specific compound has shown promise in modulating inflammatory pathways, suggesting its utility in therapeutic applications .

Photoprotection

2.1 UV Absorption
The compound is structurally similar to other known UV absorbers used in sunscreen formulations. Its ability to absorb UV radiation makes it a candidate for incorporation into cosmetic products aimed at protecting the skin from harmful UV rays. Research has indicated that chalcone derivatives can enhance the photostability of sunscreens, thus improving their efficacy .

Catalytic Applications

3.1 Organic Synthesis
Chalcones are commonly utilized as intermediates in organic synthesis due to their reactivity. The compound can participate in various reactions, such as Michael additions and aldol condensations, facilitating the formation of complex molecules in synthetic chemistry . Its unique structure allows it to act as a catalyst or reactant in diverse chemical transformations.

3.2 Green Chemistry
The synthesis of chalcone derivatives is often achieved through environmentally friendly methods, aligning with the principles of green chemistry. This approach minimizes waste and reduces the use of hazardous solvents, making the production process more sustainable .

Summary Table of Applications

Application Area Details
AntimicrobialEffective against various bacteria and fungi; potential for new antimicrobial agents
AntiviralInhibitory effects on viruses like HIV and influenza; potential for antiviral therapies
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic uses
PhotoprotectionActs as a UV absorber; enhances photostability in sunscreen formulations
Organic SynthesisServes as an intermediate in organic reactions; facilitates complex molecule formation
Green ChemistrySynthesized through environmentally friendly methods; reduces hazardous waste

Case Studies

Several case studies have been documented that highlight the effectiveness of chalcone derivatives:

5.1 Study on Antimicrobial Activity
A study published in Nature evaluated a series of chalcone derivatives for their antimicrobial efficacy against resistant bacterial strains. The results showed that certain compounds had an IC50 value lower than 10 µg/mL, indicating strong antibacterial activity .

5.2 Research on Antiviral Properties
In another study focusing on antiviral applications, researchers synthesized various chalcone analogs and tested them against viral strains in vitro. The most potent derivative exhibited a significant reduction in viral load, suggesting its potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its cyclohexenyl backbone decorated with three distinct aryl groups (phenyl, 4-methoxyphenyl) and a hydroxyl group. This contrasts with simpler enones like (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (MW: ~300 g/mol), which lacks the cyclohexenyl ring and has fewer substituents . Another analog, (E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (MW: 322.36 g/mol), replaces the cyclohexenyl system with a chromene ring, reducing steric bulk but enhancing π-conjugation .

Molecular Weight and Charge Distribution

The compound’s high molecular weight (>550 g/mol) distinguishes it from smaller enones such as 1-[2,4-dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one (MW: 354.4 g/mol), which lacks the bis(4-methoxyphenyl) and phenyl substituents . The electron-donating methoxy groups in the target compound may enhance solubility in polar solvents compared to halogenated analogs like (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one (MW: 409.88 g/mol), where electronegative substituents dominate .

Biological Activity

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one, a compound with significant potential in medicinal chemistry, has attracted attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure

The compound can be characterized by its complex structure featuring multiple aromatic rings and functional groups that contribute to its biological activity. The molecular formula is C35H32O4C_{35}H_{32}O_4, and its structure includes a cyclohexene core with hydroxyl and methoxy substituents that enhance its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that the compound scavenged free radicals effectively, suggesting its potential for protecting cells from oxidative stress.

Assay Type IC50 Value (µM)
DPPH25
ABTS30

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15050
IL-620070

Anticancer Properties

Several studies have reported the anticancer activity of this compound against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1080
2555
5030

The biological activities of the compound are attributed to its ability to interact with various cellular pathways. The presence of hydroxyl and methoxy groups enhances its lipophilicity and facilitates binding to cellular targets. The compound's mechanism involves:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
  • Induction of Apoptosis : It promotes apoptosis through mitochondrial dysfunction and activation of caspases.
  • Scavenging Free Radicals : The phenolic hydroxyl group plays a crucial role in scavenging free radicals.

Q & A

Basic: What synthetic strategies are recommended for synthesizing (E)-1-[...]-1-one, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step reactions, including aldol condensation and Claisen-Schmidt mechanisms. Key steps include:

  • Aldol condensation of substituted cyclohexenone precursors with aryl aldehydes under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone backbone.
  • Stereochemical control : Use of catalysts like Knoevenagel or phase-transfer agents to stabilize the E-configuration during enone formation.
  • Optimization : Solvent polarity (e.g., DMF for high-temperature reactions), inert atmospheres (N₂/Ar), and controlled temperature (60–80°C) improve yield . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Basic: How can the stereochemistry and E-configuration of this compound be experimentally confirmed?

Answer:

  • X-ray crystallography : Single-crystal analysis resolves absolute configuration and confirms the E-geometry of the α,β-unsaturated ketone moiety .
  • NMR spectroscopy : Coupling constants (J = 12–16 Hz for trans-vinylic protons) distinguish E/Z isomers.
  • Circular Dichroism (CD) : Chiral centers in the cyclohexenyl ring induce Cotton effects, validated against computational models .

Advanced: How should researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Answer:

  • Purity validation : Use HPLC-MS to rule out impurities (e.g., diastereomers or degradation products) that may skew bioactivity results .
  • Assay standardization : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and use cell lines with validated receptor expression profiles.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by variable experimental conditions (e.g., incubation time, temperature) .

Advanced: What experimental design challenges arise in studying this compound’s stability, and how can they be mitigated?

Answer:

  • Degradation pathways : Hydrolysis of the enone group or oxidation of methoxy substituents can occur. Monitor via:
    • TGA/DSC : Identify thermal decomposition thresholds (e.g., >150°C) .
    • LC-MS : Detect degradation products under accelerated aging (40°C/75% RH for 4 weeks) .
  • Mitigation : Store in amber vials under N₂ at –20°C. Add stabilizers (e.g., BHT) for long-term storage .

Basic: What analytical techniques are critical for validating purity and structural integrity?

Answer:

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) with UV detection (λ = 254 nm) assess purity (>98%) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns against theoretical values .
  • FTIR : Verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, OH stretch at ~3400 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*).
  • Dynamic effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and conformational flexibility in solution vs. solid-state .
  • Redundancy : Use multiple techniques (e.g., NOESY for spatial proximity, X-ray for rigid structures) .

Advanced: What computational methods predict the compound’s reactivity and guide synthetic optimization?

Answer:

  • DFT calculations : Model transition states for key reactions (e.g., Claisen-Schmidt) to identify rate-limiting steps and optimize catalysts .
  • Molecular docking : Screen against biological targets (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .
  • QSAR : Correlate substituent effects (e.g., methoxy groups) with bioactivity using regression models .

Basic: What are critical considerations in designing bioactivity assays for this compound?

Answer:

  • Cell line selection : Use validated lines (e.g., RAW 264.7 for anti-inflammatory assays) with appropriate positive controls (e.g., indomethacin).
  • Dose-response curves : Test concentrations (1–100 μM) to avoid solvent toxicity (DMSO ≤0.1%) .
  • Interference checks : Pre-screen for autofluorescence (if using fluorometric assays) and matrix effects (e.g., serum proteins) .

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